tert-Butyl hydrogen phthalate

Descripción

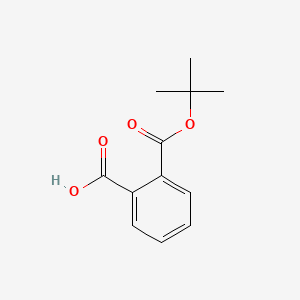

Structure

3D Structure

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUQZKXKYSAJDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047150 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33693-84-4 | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033693844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl hydrogen phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYL HYDROGEN PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8390XKX0SQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Strategic Applications of Tert Butyl Hydrogen Phthalate in Organic Synthesis

Application as a Protecting Group

The protection of reactive functional groups is a cornerstone of multistep organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other parts of a molecule. The tert-butyl group, a key feature of tert-butyl hydrogen phthalate (B1215562), is a widely employed protecting group due to its steric bulk and its susceptibility to cleavage under specific acidic conditions.

Protection of Carboxylic Acid Functionalities

The carboxylic acid functional group, with its acidic proton and electrophilic carbonyl carbon, often requires protection to prevent its interference in reactions such as those involving organometallic reagents or reductions. Tert-butyl esters serve as effective protecting groups for carboxylic acids due to their stability under a wide range of reaction conditions, including basic, nucleophilic, and oxidative environments.

The formation of a tert-butyl ester from a carboxylic acid can be achieved through various methods, including the reaction with isobutylene (B52900) in the presence of a strong acid catalyst or via esterification with tert-butanol. While tert-butyl hydrogen phthalate is not directly used as the protecting agent in a one-step reaction, its structure embodies the essential components for understanding tert-butyl ester protection. The deprotection of tert-butyl esters is typically accomplished under acidic conditions, often using trifluoroacetic acid (TFA) in a solvent like dichloromethane. This process proceeds via a stable tert-butyl carbocation, which is then quenched.

Table 1: Common Reagents for the Protection and Deprotection of Carboxylic Acids as Tert-Butyl Esters

| Process | Reagent(s) | Typical Conditions |

| Protection | Isobutylene, H₂SO₄ (cat.) | Dichloromethane, rt |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP | Dichloromethane, rt | |

| tert-Butanol, DCC, DMAP | Dichloromethane, rt | |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane, rt |

| Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate | |

| Formic acid | Reflux |

Related tert-Butyl-Based Protecting Group Strategies in Synthesis

The utility of the tert-butyl group extends beyond the protection of carboxylic acids. Several other tert-butyl-based protecting groups are integral to modern organic synthesis, highlighting the versatility of this sterically demanding yet cleavable moiety.

tert-Butoxycarbonyl (Boc) Group: The Boc group is one of the most common protecting groups for amines. It is readily introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of non-acidic conditions. Similar to tert-butyl esters, the Boc group is cleaved under acidic conditions, such as with TFA or HCl.

tert-Butyl Ethers: Alcohols can be protected as tert-butyl ethers, which are stable to strong bases, organometallic reagents, and many oxidizing and reducing agents. Their removal is typically achieved with strong acids.

tert-Butyldimethylsilyl (TBDMS) and tert-Butyldiphenylsilyl (TBDPS) Ethers: These silyl (B83357) ethers are widely used for the protection of alcohols. The bulky tert-butyl group enhances their stability compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ethers. They are generally cleaved by fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

The strategic use of these different tert-butyl-based protecting groups, often in conjunction with each other in orthogonal protection schemes, allows for the complex and selective synthesis of polyfunctional molecules.

Role in Chiral Resolution and Stereoselective Transformations

The separation of enantiomers and the control of stereochemistry are critical aspects of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. This compound has demonstrated utility in this domain, specifically in the resolution of certain chiral compounds.

Resolution of Tertiary Alcohols

Chiral tertiary alcohols are important building blocks in organic synthesis, but their stereoselective synthesis and resolution can be challenging due to steric hindrance around the chiral center. This compound has been employed as a resolving agent for specific racemic tertiary alcohols. For instance, it has been utilized in the resolution of 2-phenylbutan-2-ol (B73489) and 3-methylhexan-3-ol.

The principle behind this resolution lies in the formation of diastereomeric esters. The carboxylic acid group of this compound reacts with the racemic tertiary alcohol to form a mixture of two diastereomeric esters. Due to their different physical properties, such as solubility, these diastereomers can be separated by techniques like fractional crystallization. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure tertiary alcohol and the original resolving agent, this compound.

Table 2: Examples of Tertiary Alcohols Resolved Using this compound

| Racemic Tertiary Alcohol | Resolving Agent | Separation Technique |

| 2-Phenylbutan-2-ol | This compound | Fractional Crystallization |

| 3-Methylhexan-3-ol | This compound | Fractional Crystallization |

Influence on Stereoselectivity in Reaction Pathways

While direct and extensive research on the influence of this compound on the stereoselectivity of various reaction pathways is not widely documented, the structural components of the molecule—the bulky tert-butyl group and the rigid phthalate backbone—suggest potential for stereochemical influence. In principle, when incorporated into a reactant or a catalyst, these features can create a specific chiral environment that can favor the formation of one stereoisomer over another.

The steric bulk of the tert-butyl group can direct the approach of a reagent to a prochiral center from the less hindered face, leading to facial selectivity. The phthalate moiety, with its planar and aromatic nature, can participate in π-π stacking interactions, which can also contribute to the organization of the transition state and influence the stereochemical outcome of a reaction.

Potential in Asymmetric Synthesis Methodologies

The application of this compound as a chiral auxiliary in asymmetric synthesis is an area with potential for exploration. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Given that this compound possesses a prochiral center that becomes chiral upon esterification with a racemic alcohol, its enantiomerically pure forms could theoretically be used to control the stereochemistry of subsequent reactions at a different part of the molecule. For this to be a viable strategy, an efficient method for obtaining enantiopure this compound would be a prerequisite. Furthermore, its effectiveness as a chiral auxiliary would depend on its ability to induce high diastereoselectivity in the key bond-forming step. While this application is speculative without direct research evidence, the structural features of the molecule make it an interesting candidate for future investigations in the field of asymmetric synthesis.

Utilization as a Chemical Intermediate

The reactivity of the carboxylic acid group and the steric hindrance provided by the tert-butyl group make this compound a useful building block in organic chemistry. It can undergo various chemical transformations at the carboxylic acid site, while the tert-butyl ester can act as a temporary protecting group, to be removed under specific conditions.

A significant application of this compound is in the resolution and reaction of tertiary alcohols. thermofisher.comfishersci.com The synthesis of chiral compounds, which are crucial in pharmaceuticals and other specialized chemical industries, often requires the separation of enantiomers or the use of chiral building blocks. This compound can be used as a resolving agent for racemic mixtures of tertiary alcohols. The process typically involves the formation of diastereomeric esters by reacting the racemic alcohol with the carboxylic acid group of this compound. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization. Subsequently, the resolved esters can be hydrolyzed to yield the enantiomerically pure tertiary alcohols.

Examples of tertiary alcohols that can be resolved using this methodology include 2-phenylbutan-2-ol and 3-methylhexan-3-ol. thermofisher.comfishersci.com The bulky tert-butyl group of the phthalate ester plays a crucial role in the diastereomeric interaction, facilitating a more efficient separation.

| Tertiary Alcohol | Application of Resolution |

| 2-Phenylbutan-2-ol | Precursor for chiral catalysts and pharmaceuticals. |

| 3-Methylhexan-3-ol | Building block in the synthesis of complex natural products. |

Beyond resolution, the resulting this compound esters of these alcohols can themselves be valuable intermediates. The phthalate moiety can be further modified, or the tert-butyl group can be selectively removed to unmask the carboxylic acid for subsequent reactions, making it a versatile tool in the synthesis of a wide array of complex organic molecules.

Advanced Analytical Methodologies for Phthalate Analysis

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise chemical structure of molecules. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight, which are fundamental to the unequivocal identification of phthalate (B1215562) esters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C).

¹H NMR: In the ¹H NMR spectrum of tert-Butyl hydrogen phthalate, the aromatic protons of the phthalate ring and the aliphatic protons of the tert-butyl group produce characteristic signals. The phthalate moiety typically displays two distinct multiplets in the aromatic region (approximately 7.0-8.3 ppm), arising from the two pairs of magnetically non-equivalent aromatic protons. bipm.org The tert-butyl group, containing nine chemically equivalent protons, gives rise to a single, sharp, and intense signal in the aliphatic region of the spectrum. nih.gov The high intensity of the tert-butyl signal is a notable feature in the NMR spectra of molecules containing this group. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons, the aromatic carbons of the benzene (B151609) ring, the quaternary carbon, and the methyl carbons of the tert-butyl group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Number of Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

|---|---|---|---|

| Aromatic (Phthalate) | 4 | Multiplet | 7.0 - 8.3 |

Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. doaj.org For this compound, electron impact (EI) ionization is commonly used, leading to characteristic fragmentation.

The mass spectrum of a phthalate monoester is characterized by several key fragmentation pathways. A common fragmentation involves the cleavage of the ester bond. For this compound, this can lead to the formation of a stable tert-butyl cation (C₄H₉⁺) at a mass-to-charge ratio (m/z) of 57. doaj.org Another significant fragmentation pathway for tert-butyl containing compounds is the loss of a neutral isobutylene (B52900) molecule (C₄H₈), resulting in a peak at [M-56]⁺. doaj.org

Furthermore, fragmentation patterns common to phthalates are observed. These include ions corresponding to the phthalic anhydride (B1165640) moiety (m/z 148) and the protonated phthalic acid ion (m/z 167). nih.govnih.gov Analysis of these characteristic fragments allows for the confident identification of the compound. massbank.eulibretexts.org

Table 2: Characteristic Mass Fragments of this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| [C₁₂H₁₄O₄]⁺ | Molecular Ion | 222 |

| [C₈H₅O₃]⁺ | Phthalic anhydride fragment | 149 |

| [C₄H₉]⁺ | tert-Butyl cation | 57 |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating individual phthalates from complex mixtures and for their precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most widely used methods for this purpose.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of phthalates in various samples. govst.edu Reversed-phase HPLC is the most common mode employed for this analysis.

In a typical setup, a non-polar stationary phase, such as a C18 column, is used. researchgate.net The mobile phase generally consists of a mixture of polar solvents, such as methanol, acetonitrile, and water, often with a buffer like ammonium (B1175870) acetate. govst.edumdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of multiple phthalates within a single analytical run. researchgate.net

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring of the phthalate structure absorbs UV light. chromatographytoday.com A wavelength of around 230 nm is often selected for monitoring. govst.edu This method provides good sensitivity and linearity for the quantification of phthalates. mdpi.com

Table 3: Typical HPLC Parameters for Phthalate Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile/Water or Methanol/Water |

| Detection | UV Absorbance at ~230 nm |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the analysis of phthalate esters due to its high separation efficiency and specificity. peakscientific.com This technique allows for the separation of volatile and semi-volatile compounds, which are then detected and identified by mass spectrometry. oregonstate.edu

The separation is achieved on a capillary column, typically with a non-polar stationary phase like 5% phenyl-methylpolysiloxane (e.g., HP-5MS). gcms.cz A programmed temperature ramp is used to elute the different phthalates according to their boiling points. Hydrogen or helium is commonly used as the carrier gas. peakscientific.comgcms.cz

The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode for quantification. oregonstate.edu In SIM mode, the instrument is set to detect only specific, characteristic ions of the target analytes. This significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of phthalates and minimizing interferences from the sample matrix. gcms.cz However, contamination from laboratory air and equipment can be a challenge, requiring careful procedures to minimize blank levels. nih.gov

Table 4: Typical GC-MS Parameters for Phthalate Analysis

| Parameter | Typical Condition |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Splitless |

| Temperature Program | Initial temp ~60°C, ramped to ~320°C |

Emerging Electrochemical Detection Strategies for Related Phthalates

In recent years, there has been growing interest in developing rapid, sensitive, and cost-effective electrochemical methods for the detection of phthalates. peakscientific.com These emerging strategies offer an alternative to traditional chromatographic techniques, which can be time-consuming and require sophisticated instrumentation. nih.gov

One promising approach involves the use of molecularly imprinted polymers (MIPs) as recognition elements in electrochemical sensors. ccspublishing.org.cnresearchgate.net MIPs are synthetic polymers with tailor-made binding sites that are complementary in shape, size, and functional groups to a template molecule (in this case, a phthalate). researchgate.net When integrated with an electrode, these MIPs can selectively bind to the target phthalate, causing a measurable change in the electrochemical signal, such as impedance or current. ccspublishing.org.cn

Electrochemical impedance spectroscopy (EIS) is a technique that has been successfully applied for the detection of phthalates using sensors functionalized with MIPs. nih.gov This method measures the resistance and capacitance of the electrode surface, which changes upon the binding of the phthalate analyte. nih.gov

Furthermore, enzyme-based biosensors are being developed for phthalate detection. nih.gov These sensors utilize enzymes that can interact with or degrade phthalates, producing an electrochemical response. Another advanced approach combines microfluidic devices with electrochemical sensors, allowing for the preconcentration, separation, and detection of trace amounts of various phthalates. acs.org These novel electrochemical methods demonstrate high sensitivity and the potential for on-site and real-time monitoring of related phthalates in environmental and biological samples. ccspublishing.org.cnacs.org

Computational Chemistry and Theoretical Investigations of Tert Butyl Hydrogen Phthalate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and chemical behavior of molecules. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) for Molecular Parameters and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is instrumental in calculating molecular geometries, electronic properties, and reactivity descriptors. While specific DFT studies focusing exclusively on tert-butyl hydrogen phthalate (B1215562) are scarce, the principles can be applied to predict its characteristics. DFT calculations would typically optimize the molecule's geometry to find its lowest energy conformation and then compute various parameters.

Key molecular parameters that can be determined using DFT include bond lengths, bond angles, and dihedral angles. Reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also calculated. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. For instance, in a computational study on the degradation of a similar compound, dibutyl phthalate (DBP), DFT has been used to elucidate reaction mechanisms. fishersci.ca Similarly, DFT analysis was performed on dicyclohexyl phthalate (DCHP) and its metabolite, indicating HOMO and LUMO energy gaps comparable to the glucocorticoid receptor agonist Dexamethasone. tandfonline.com

Public databases provide computationally generated properties for tert-butyl hydrogen phthalate, which are derived from such theoretical models.

Table 1: Computed Molecular Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 222.24 g/mol | PubChem nih.gov |

| XLogP3 | 2.1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 222.08920892 Da | PubChem nih.gov |

| Monoisotopic Mass | 222.08920892 Da | PubChem nih.gov |

| Topological Polar Surface Area | 63.6 Ų | PubChem nih.gov |

This data is computationally generated and sourced from the PubChem database.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, can predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry fragmentation patterns. These predictions are valuable for interpreting experimental spectra and identifying unknown compounds. For example, DFT calculations have been employed to simulate the IR spectra and hydrolysis pathways of phthalate esters on hematite surfaces. nih.gov

While experimental spectra for this compound are available, detailed computational studies predicting its spectroscopic properties are not prominent in the literature. nih.gov However, theoretical predictions for its collision cross section (CCS), a property related to its shape and size measured by ion mobility-mass spectrometry, are available in public databases. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.09648 | 147.2 |

| [M+Na]⁺ | 245.07842 | 154.4 |

| [M-H]⁻ | 221.08192 | 149.8 |

| [M+NH₄]⁺ | 240.12302 | 165.0 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes such as conformational changes and interactions with other molecules, like solvents or proteins.

Understanding Solvent Effects on Reaction Rates and Mechanisms

The choice of solvent can significantly influence the rate and mechanism of a chemical reaction. MD simulations can elucidate these effects at a molecular level by modeling the interactions between the solute (this compound) and solvent molecules. These simulations can reveal how the solvent stabilizes reactants, transition states, or products, thereby affecting the reaction's energy barrier.

For example, studies on the hydrolysis of other esters like diethyl phthalate have used kinetic experiments in different solvent mixtures (e.g., water-ethanol) to explore how solvent composition affects reaction rates and thermodynamic activation parameters. walshmedicalmedia.com Theoretical studies often accompany these experiments to explain the observed trends in terms of solvation and desolvation of the initial and transition states. walshmedicalmedia.com Classical MD simulations have also been used to explain solvent effects in acid-catalyzed reactions of related molecules like tert-butanol by examining the local solvent environment around the reactant. rsc.org Although specific MD studies on this compound are lacking, these examples demonstrate the methodology's potential for understanding its reaction kinetics in various media.

Ligand-Protein Interaction Studies (if applicable to phthalate metabolites)

Phthalate monoesters, the primary metabolites of phthalate diesters, are known to interact with biological macromolecules. Computational docking and MD simulations are key tools for studying these ligand-protein interactions. These methods predict how a ligand might bind to a protein's active site and estimate the strength of the interaction.

Phthalate monoesters are recognized as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in lipid metabolism. acs.orgtandfonline.com Computational screening using docking programs has been employed to identify which phthalates are likely to interact with PPARγ. acs.org These studies have shown that phthalate monoesters with longer side chains tend to have higher potency. nih.gov For example, mono-(2-ethylhexyl) phthalate (MEHP) is a more potent activator of PPARγ than monobenzyl phthalate. acs.org Although this compound was not specifically included in these published studies, as a phthalate monoester, it could potentially interact with the same binding pocket. Docking studies reveal key amino acid residues that form hydrogen bonds and hydrophobic interactions with the ligand, stabilizing the complex. tandfonline.comnih.gov

Table 3: Key Amino Acid Residues in PPARs Interacting with Phthalate Monoesters

| Receptor | Interacting Residue | Helix Location |

|---|---|---|

| PPARγ | Y473 | H12 |

| PPARγ | H323 | H5 |

| PPARγ | I326 | H5 |

| PPARγ | C285 | H3 |

| PPARα | Y464 | H12 |

| PPARα | Y314 | H5 |

| PPARα | I317 | H5 |

These residues were identified as key interaction points for phthalate monoesters like MEHP in docking studies. nih.gov

Mechanistic Modeling of Chemical Transformations

Computational modeling is crucial for proposing and validating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed.

For phthalates, mechanistic modeling has been applied to understand their degradation and metabolism. A computational study on the metabolism of 2-ethylhexyl-phthalate by cytochrome P450 enzymes used DFT to investigate various reaction pathways, including O-dealkylation, aliphatic hydroxylation, and aromatic hydroxylation. mdpi.com The calculations showed that several reaction barriers are close in energy, suggesting that a mixture of products is likely, which aligns with experimental observations. mdpi.com

Environmental Chemical Degradation and Remediation Studies of Phthalates

Bioremediation Strategies for Phthalate (B1215562) Esters

Bioremediation leverages the metabolic capabilities of microorganisms to break down pollutants and is considered a major route for the environmental degradation of phthalates. rsc.org Both bacteria and fungi have demonstrated the ability to degrade these compounds under various conditions, including aerobic and anaerobic environments. researchgate.net

The biodegradation of phthalate esters by microorganisms typically occurs through a sequential process. The primary step involves the hydrolysis of the phthalate diester to its corresponding monoester, which is then further converted to phthalic acid. nih.govwikipedia.org This initial hydrolysis can be a critical and rate-limiting step in the degradation process. nih.gov Ultimately, the phthalic acid is broken down into carbon dioxide (CO2) and/or methane (CH4). nih.gov

This degradation is facilitated by specific enzymes produced by microorganisms. Key enzymes involved in the catabolism of phthalates include:

Phthalate hydrolases: These enzymes are crucial for the initial hydrolysis of the diester into the monoester. The catalytic activity of some native hydrolases can be low, creating a bottleneck in the degradation process. nih.gov

Phthalate oxygenase and dioxygenase: These enzymes are involved in the subsequent breakdown of the phthalic acid intermediate. wikipedia.org

Phthalate dehydrogenase and decarboxylase: These enzymes further participate in the degradation pathway of phthalic acid. wikipedia.org

In some cases, alternative pathways such as transesterification or demethylation can occur, especially in the presence of other substances like methanol, leading to the formation of different intermediate compounds like ethyl methyl phthalate and dimethyl phthalate. wikipedia.org

Numerous microorganisms capable of degrading phthalate esters have been isolated and identified from various environments, including soil and wastewater sludge. epa.govresearchgate.net Aerobic biodegradation is considered the primary method of phthalate ester mineralization in the environment. researchgate.netnih.gov A variety of bacterial and fungal strains have been reported to effectively break down these widespread pollutants. rsc.org

Below is a table summarizing some of the microbial genera and species known for their phthalate degradation capabilities.

| Microorganism Type | Genus/Species | Phthalate(s) Degraded | Environment |

| Bacteria | Sphingomonas sp. | Di-n-butyl phthalate (DBP) | Slurry Reactor |

| Bacteria | Mycobacterium sp. | Di(2-ethylhexyl) phthalate (DEHP) | Garden Soil |

| Bacteria | Microbacterium sp. | Diethyl terephthalate (DETP) | Soil |

| Fungi | Mycelial Fungi | Di(2-ethylhexyl) phthalate (DEHP) | PVC Blood Storage Bag |

| Microalgae | Chlorella vulgaris | Various Phthalate Esters | River Water |

| Microalgae | Nannochloropsis sp | Various Phthalate Esters | River Water |

This table is illustrative and based on findings from multiple research studies. researchgate.netarcjournals.orgdntb.gov.ua

Advanced Oxidation Processes for Phthalate Abatement

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. iwaponline.com AOPs are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of destroying a wide range of contaminants, including phthalate esters. nih.gov These processes have proven to be efficient and emerging methods for the degradation of phthalates. iwaponline.com Various AOPs, such as photocatalysis, Fenton processes, ozonation, and UV-based methods, have been successfully employed for phthalate removal. iwaponline.comnih.gov

Photocatalysis is an AOP that utilizes a semiconductor catalyst (like TiO2) and a light source (typically UV radiation) to generate hydroxyl radicals. abzums.ac.ir While UV radiation alone can partially degrade some phthalate compounds, its effectiveness is often limited. abzums.ac.ir Combining UV with an oxidant or a catalyst significantly enhances the degradation efficiency. abzums.ac.ir

The general mechanism involves the excitation of the photocatalyst by UV light, which leads to the formation of electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species. The highly reactive •OH radicals then attack the phthalate molecule, leading to the destruction of its aromatic ring and subsequent degradation into smaller, less harmful compounds. nih.gov

Fenton Process: The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to produce hydroxyl radicals. This method is recognized as a cost-effective AOP. abzums.ac.ir The generated •OH radicals are the primary agents responsible for the oxidation and degradation of phthalate esters. nih.gov

Ozonation: Ozonation processes utilize ozone (O3), a powerful oxidant, to degrade contaminants. Ozone can react directly with pollutants or decompose to form hydroxyl radicals, which then participate in the oxidation. nih.gov Combining ozone with UV light (O3/UV) or hydrogen peroxide (O3/H2O2) can enhance the production of •OH radicals and improve the degradation efficiency of phthalates. iwaponline.com

In various AOPs, the degradation of phthalate esters proceeds through the formation of several intermediate products as the aromatic ring is broken down. These intermediates can include phthalic acid, benzoic acid ethyl ester, 2,5-dihydroxybenzoic acid, formic acid, acetic acid, and oxalic acid. nih.gov The ultimate goal of these processes is the complete mineralization of the phthalates into CO2 and water.

Fate of Phthalate Esters in Chemical Treatment Systems

Municipal wastewater treatment plants (WWTPs) are crucial in controlling the release of phthalates into the environment. iwaponline.com However, most WWTPs are not specifically designed to treat these micropollutants. iwaponline.com The removal of phthalate esters in these facilities occurs through two primary mechanisms: biotransformation (biodegradation) and adsorption onto sludge. iwaponline.comresearchgate.netnih.gov

The biodegradability of phthalates is influenced by their chemical structure; those with shorter alkyl chains and higher water solubility tend to be more easily biodegraded. iwaponline.comresearchgate.netnih.gov Conversely, the tendency of a phthalate to adsorb to sludge depends on its hydrophobicity, with more hydrophobic compounds showing greater adsorption. iwaponline.comnih.gov However, removal by adsorption to excess sludge generally accounts for a smaller fraction of the total removal, often less than 6%. iwaponline.comnih.gov Combining different treatment technologies, such as anaerobic treatment with a membrane bioreactor, can significantly enhance removal efficiency from 65%-71% to as high as 95%-97%. researchgate.netnih.gov

The table below presents data on the removal efficiencies of different phthalate esters in a municipal WWTP.

| Phthalate Ester | Aqueous Solubility (mg/L) | Removal Efficiency (%) | Primary Removal Mechanism |

| Dimethyl phthalate (DMP) | 4200 | High | Biodegradation |

| Di-n-butyl phthalate (DBP) | 4.45 | 94.0 - High | Biodegradation & Adsorption |

| Butyl benzyl phthalate (BBP) | 4.59 | 53.1 - High | Biodegradation & Adsorption |

| Di(2-ethylhexyl) phthalate (DEHP) | 0.003 | 96.1 - High | Biodegradation & Adsorption |

Data compiled from various studies on wastewater treatment plant performance. epa.goviwaponline.com

Despite high removal rates, the discharge of treated effluent can still contribute to the phthalate load in receiving rivers. However, research suggests that in some urban rivers, emissions from WWTPs may be less significant than other sources like untreated discharge and surface runoff. iwaponline.comnih.gov

Q & A

Basic Research Question

- NMR : H NMR (CDCl₃) shows peaks at δ 1.5 ppm (tert-butyl CH₃) and δ 8.0–8.3 ppm (aromatic protons). C NMR confirms ester carbonyl at δ 167–170 ppm.

- IR : Ester C=O stretch at 1720–1740 cm⁻¹, aromatic C=C at 1600 cm⁻¹.

Discrepancies in coupling constants (e.g., tert-butyl vs. aromatic protons) may arise from solvent polarity or hydrogen bonding. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess environmental effects. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

How do computational methods (DFT, MD) predict the stability and reactivity of this compound in solution?

Advanced Research Question

Density Functional Theory (B3LYP/6-311+G(d,p)) calculates bond dissociation energies (BDEs) for ester cleavage and torsional barriers for conformational stability. Solvent effects (e.g., water vs. THF) are modeled using the Polarizable Continuum Model (PCM). Molecular Dynamics (MD) simulations (AMBER force field) predict aggregation behavior in aqueous systems. Compare computed NMR chemical shifts (GIAO method) with experimental data to validate solvation models .

What are the dominant degradation pathways of this compound under oxidative and photolytic conditions?

Advanced Research Question

Under UV light (254 nm), photolysis generates phthalic acid and tert-butyl radicals, detected via ESR spin trapping with DMPO. Oxidative degradation (H₂O₂/Fe²⁺ Fenton system) produces hydroxyl radicals (⋅OH), monitored by fluorescence probes (e.g., terephthalic acid → 2-hydroxyterephthalic acid). LC-MS/MS identifies intermediates like mono- and di-hydroxylated phthalates. Kinetic isotope effects (KIE) using deuterated analogs distinguish H-abstraction vs. electron-transfer mechanisms .

How can contradictory data on this compound’s solubility and partition coefficients be reconciled?

Advanced Research Question

Reported log values (octanol/water) vary due to measurement techniques (shake-flask vs. HPLC). Standardize methods using saturated solutions equilibrated for 24 hr, with quantification via UV-Vis. For solubility, use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers. Apply Hansen Solubility Parameters (HSPs) to predict compatibility with solvents like ethyl acetate () .

What strategies mitigate experimental artifacts when analyzing this compound in biological matrices?

Advanced Research Question

In cell culture or tissue samples, esterase activity may hydrolyze the compound. Pre-treat samples with esterase inhibitors (e.g., PMSF) or use LC-MS/MS with stable isotope-labeled internal standards (e.g., C₆-phthalic acid). Validate recovery rates (>85%) via spike-and-recovery experiments. For adsorption losses, silanize glassware and use low-binding polypropylene tubes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.